The compound can be sourced through synthetic methods involving the reaction of succinic acid derivatives with isobutyraldehyde. It falls under the category of diesters, which are esters formed from two alcohols and a dicarboxylic acid. The specific classification of diisobutyl 2,3-dihydroxysuccinate can be summarized as follows:
The synthesis of diisobutyl 2,3-dihydroxysuccinate generally involves several steps:
These methods have been optimized to produce high yields suitable for industrial applications, particularly in the production of polypropylene using titanium–magnesium catalysts.
Diisobutyl 2,3-dihydroxysuccinate exhibits a distinct molecular structure characterized by:
Diisobutyl 2,3-dihydroxysuccinate participates in several chemical reactions due to its functional groups:
These reactions are essential for understanding its reactivity and potential applications in synthesis.
The mechanism by which diisobutyl 2,3-dihydroxysuccinate acts as a catalyst component involves:
This mechanism underscores its significance in industrial applications where control over polymer properties is crucial.
Diisobutyl 2,3-dihydroxysuccinate possesses several notable physical and chemical properties:
These properties are vital for its handling and application in various chemical processes.
Diisobutyl 2,3-dihydroxysuccinate finds numerous applications across different scientific domains:
The versatility of this compound highlights its importance in both industrial applications and research settings.
The synthesis of diisobutyl 2,3-dihydroxysuccinate proceeds through esterification of tartaric acid with isobutanol, a reaction complicated by the presence of multiple functional groups with similar reactivity. Traditional Fischer esterification using mineral acid catalysts (H₂SO₄, p-TsOH) often results in side reactions including dehydration, racemization, and oligomer formation due to the high temperatures and acidic conditions required. These methods typically yield 60-75% of the target diester with significant diastereomeric impurities when using meso-tartaric acid precursors [1] [4].
A significant advancement involves chemoselective esterification using scandium triflate [Sc(OTf)₃] as a Lewis acid catalyst. This approach enables selective monoesterification of tartaric acid at room temperature, followed by controlled diester formation with minimized racemization. The Sc(OTf)₃-catalyzed reaction achieves exceptional diastereocontrol (>98% de) for both L- and D-tartaric acid isomers while maintaining reaction temperatures below 50°C. This method delivers diester yields exceeding 85% with significantly reduced formation of anhydride byproducts compared to Brønsted acid-catalyzed reactions. The chemoselectivity stems from the catalyst's ability to coordinate selectively with the carboxylic acid groups without catalyzing dehydration of the stereogenic alcohol moieties [1].
Table 1: Esterification Methods for Diisobutyl 2,3-Dihydroxysuccinate Synthesis
Catalyst System | Temperature (°C) | Yield (%) | Diastereomeric Excess (%) | Key Limitations |
---|---|---|---|---|
Sulfuric Acid | 110-120 | 65-70 | 70-80 | Dehydration, racemization |
p-Toluenesulfonic Acid | 100-110 | 68-72 | 75-85 | Color formation, purification challenges |
Scandium Triflate [Sc(OTf)₃] | 45-50 | 85-90 | >98 | Catalyst cost, moisture sensitivity |
Enzymatic (Lipase B) | 30-35 | 50-60 | >99 | Extended reaction time (7-10 days) |
The stereochemical fidelity of diisobutyl 2,3-dihydroxysuccinate is paramount for its performance in chiral applications. Research demonstrates that chiral microenvironment engineering through catalyst selection profoundly influences stereochemical outcomes. Scandium triflate maintains configuration integrity for L- and D-tartrate precursors but shows distinct stereoselectivity patterns with meso-tartaric acid, yielding diastereomeric ratios differing by up to 38% compared to enzymatic approaches [1].
Enzymatic catalysis using immobilized Candida antarctica lipase B (CAL-B) achieves exceptional enantioselectivity (>99% ee) but suffers from practical limitations. The aqueous-organic biphasic systems required for enzymatic activity restrict substrate loading to 15-20%, while extended reaction times of 7-10 days diminish industrial viability. Furthermore, enzyme deactivation occurs at isobutanol concentrations above 30% v/v, necessitating fed-batch alcohol addition strategies that complicate process design [1] [4].
Recent advances focus on chiral co-catalyst systems where Sc(OTf)₃ is paired with cinchona alkaloid derivatives, enhancing asymmetric induction for meso-tartrate esterification. These systems demonstrate 92% de for the diisobutyl ester at 50°C, representing a 25% improvement over Sc(OTf)₃ alone. The co-catalyst likely creates a chiral pocket that favors approach of the isobutanol nucleophile from one enantioface of the tartrate molecule, though this mechanism requires further validation for esterification reactions [1].
Solvent selection critically influences esterification efficiency and stereoselectivity through polarity effects, hydrogen-bonding capability, and coordination with the catalytic species. Non-polar aprotic solvents like toluene provide optimal balance between substrate solubility and reaction control, yielding 87% diisobutyl 2,3-dihydroxysuccinate at 50°C with Sc(OTf)₃ catalysis. Toluene facilitates azeotropic removal of water, driving equilibrium toward ester formation while maintaining catalyst stability [1] [4].
Polar aprotic solvents (DMF, DMSO) significantly reduce reaction rates despite enhancing tartaric acid solubility. This counterintuitive effect stems from competitive coordination with the Lewis acid catalyst, reducing its effective concentration. DMF decreases reaction yield by 40% compared to toluene under identical conditions due to this catalyst poisoning effect. Conversely, chlorinated solvents like dichloromethane enable homogeneous reaction mixtures but promote racemization at temperatures above 40°C, reducing diastereomeric excess by 15-25% [1] [4].
Table 2: Solvent Effects on Esterification Efficiency and Selectivity
Solvent | Relative Rate | Diester Yield (%) | Diastereomeric Excess (%) | Water Removal Efficiency |
---|---|---|---|---|
Toluene | 1.00 | 87 | 98 | Excellent (azeotrope 84°C) |
Dichloromethane | 0.95 | 82 | 75 | Poor (no azeotrope) |
Tetrahydrofuran | 0.70 | 78 | 92 | Moderate (azeotrope 63°C) |
Dimethylformamide | 0.25 | 52 | 98 | Poor |
Dimethyl Sulfoxide | 0.18 | 48 | 99 | Poor |
Temperature optimization reveals a narrow operational window between 45-55°C for Sc(OTf)₃-catalyzed reactions. Below 45°C, reaction times exceed 48 hours for >90% conversion, while temperatures above 55°C trigger rapid catalyst decomposition and diminished enantiocontrol. Maintaining stoichiometric balance presents another critical parameter: a 15% molar excess of isobutanol maximizes diester formation while minimizing monoester accumulation (≤5%). Beyond 20% excess alcohol, esterification yields plateau while purification complexity increases substantially due to alcohol removal requirements [1] [4].
Transitioning diisobutyl 2,3-dihydroxysuccinate synthesis from laboratory to industrial scale introduces multifaceted engineering challenges. Catalyst recycling remains problematic due to Sc(OTf)₃ hydrolysis during aqueous workup, with current recovery rates below 40% after three cycles. Heterogeneous catalyst variants, including polymer-supported scandium species and magnetic nanoparticle-immobilized systems, show promise but achieve only 65-70% activity of homogeneous catalysts while introducing diffusion limitations that reduce space-time yields by 30% [1].
Product purification presents substantial hurdles due to the diester's thermal sensitivity. Molecular distillation effectively separates diisobutyl 2,3-dihydroxysuccinate from monoester impurities but requires precise temperature control below 150°C to prevent decomposition. This constraint necessitates high vacuum conditions (<0.1 mmHg) that dramatically increase equipment costs and reduce throughput. Alternative purification strategies using supercritical CO₂ extraction show potential for preserving stereochemical integrity, achieving 99.5% purity with <1% racemization, but require capital investment in high-pressure infrastructure [2] [4].
Reactor design considerations must address the highly exothermic nature of esterification (ΔH = -42 kJ/mol). Pilot-scale studies in continuous flow reactors demonstrate superior temperature control compared to batch systems, reducing racemization from temperature hotspots. Microreactor systems achieve 92% yield at 50°C with residence times under 30 minutes, representing a 20-fold productivity improvement over batch processes. However, these systems face fouling challenges from partially esterified tartaric acid salts that precipitate during reaction, particularly when using technical grade isobutanol containing up to 5% water [1] [2].
Table 3: Industrial Scalability Assessment of Production Methods
Process Parameter | Laboratory Scale | Pilot Scale | Key Scale-Up Challenges |
---|---|---|---|
Catalyst Efficiency | 95% conversion | 87% conversion | Sc(OTf)₃ decomposition at >5kg batch size |
Temperature Control | ±1°C precision | ±5°C gradients | Hotspots in reactors >100L volume |
Purification Yield | 85-90% | 70-75% | Thermal decomposition during distillation |
Production Rate | 20g/hour | 1.8kg/hour | Fouling in continuous systems |
Stereochemical Purity | >98% de | 90-93% de | Racemization during extended processing |
Raw material specifications critically influence process robustness. Food-grade tartaric acid (99.5% purity) delivers consistent results, while technical grades (95% purity) containing calcium salts reduce effective catalyst concentration by 30-40% through competitive binding with Sc(III) ions. Similarly, isobutanol requires rigorous drying (<50 ppm water) to prevent catalyst deactivation. These material constraints increase production costs by 25-35% compared to conventional ester manufacturing, necessitating development of more tolerant catalyst systems [1] [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7